molecular formula C9H5NO5 B105715 5-Nitrobenzofuran-2-carboxylic acid CAS No. 10242-12-3

5-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B105715
CAS No.: 10242-12-3
M. Wt: 207.14 g/mol
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H5NO5 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

5-Nitrobenzofuran-2-carboxylic acid has been a subject of interest in the field of organic synthesis and characterization. The compound has been utilized as a starting material or intermediate in the synthesis of various derivatives and complexes. For instance, the compound has been involved in the synthesis of different benzofuran derivatives, displaying its versatility as a precursor in organic synthesis. Studies have explored its reactivities and the pathways involved in its transformation to different derivatives, highlighting its role in the synthesis of complex organic molecules (Horaguchi et al., 1987).

Chemical Modification and Biological Applications

Significant research has been conducted on modifying this compound to produce new compounds with potential biological applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies not only broaden the understanding of the chemical properties of this compound but also explore its potential in contributing to the development of new antimicrobial agents. The synthesis of novel organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid and their subsequent in vitro antibacterial screening activity is a testament to the compound's potential in medicinal chemistry (Win et al., 2010).

Analytical Chemistry and Biochemistry Applications

This compound has also been recognized in the field of analytical chemistry and biochemistry. The compound and its derivatives have been used as analytical reagents or as a part of analytical methods. For instance, the use of aromatic disulfides derived from the compound for the determination of sulfhydryl groups indicates its utility in biochemical analyses and its potential in the development of analytical techniques (Ellman, 1959).

Safety and Hazards

When handling 5-Nitrobenzofuran-2-carboxylic acid, personal protective equipment should be used. Dust formation should be avoided. Breathing vapors, mist, or gas should be avoided. Adequate ventilation should be ensured .

Properties

IUPAC Name

5-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWLHXJPIKJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363111
Record name 5-Nitrobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-12-3
Record name 5-Nitrobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10242-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermediates involved in the synthesis of 3-methyl-5-nitrobenzofuran-2-carboxylic acid?

A1: The research by Hirose et al. [] identifies 3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid as a key intermediate in the synthesis of 3-methyl-5-nitrobenzofuran-2-carboxylic acid. The reaction conditions, particularly the choice and strength of the base and the presence or absence of acetic acid, dictate the final product formation (either the aforementioned acid or 3-methyl-5-nitrobenzofuran).

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